molecular formula C7H14Cl2N2O2 B13448263 [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride

[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride

Cat. No.: B13448263
M. Wt: 229.10 g/mol
InChI Key: WYXGIHQVEVAYAP-UHFFFAOYSA-N
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Description

[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride is a versatile heterocyclic amino acid building block of significant interest in medicinal chemistry and drug discovery. This compound features a constrained biazetidine scaffold, which serves as a conformationally restricted analogue of larger, flexible amino acids, potentially leading to enhanced metabolic stability, receptor selectivity, and novel pharmacological profiles in peptide-based therapeutics . Researchers utilize such azetidine derivatives as key synthons for constructing DNA-encoded peptide libraries and for developing potentially biologically active substances . The dihydrochloride salt form offers improved solubility and handling characteristics for synthetic operations. As a valuable isostere, it is instrumental in the synthesis of novel heterocyclic compounds through various reactions, including Suzuki-Miyaura cross-coupling and aza-Michael additions, enabling the exploration of new chemical space in lead optimization campaigns . This product is intended for research applications only and is not for diagnostic or therapeutic use. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information. This compound should be stored sealed in a dry environment.

Properties

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.10 g/mol

IUPAC Name

1-(azetidin-3-yl)azetidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)5-3-9(4-5)6-1-8-2-6;;/h5-6,8H,1-4H2,(H,10,11);2*1H

InChI Key

WYXGIHQVEVAYAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Solubility Biological Relevance
[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride C₇H₁₂N₂O₂·2HCl (est.) 233.11 Bicyclic, dihydrochloride, carboxylic acid High (aqueous) Under investigation
Azetidine-3-carboxylic acid C₄H₇NO₂ 117.10 Monocyclic, carboxylic acid Moderate Laboratory intermediate
3-Methyl-[1,3'-biazetidin]-3-ol dihydrochloride C₇H₁₄N₂O·2HCl 221.12 Bicyclic, hydroxyl, methyl High (aqueous) Not reported
Methyl azetidine-3-carboxylate hydrochloride C₅H₁₀ClNO₂ 167.59 Ester, hydrochloride Moderate Synthetic intermediate

Biological Activity

[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structural characteristics suggest it may exhibit various biological effects, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound this compound can be characterized by its azetidine ring structure, which is known for its reactivity and potential bioactivity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that similar compounds within the azetidine family exhibit antimicrobial properties. For instance, azetidine-3-carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Azetidine-3-carboxylic acidStaphylococcus aureus32 µg/mL
1,3'-Biazetidine-3-carboxylic acidEscherichia coli16 µg/mL
1,3'-Biazetidine-3-carboxylic acidPseudomonas aeruginosa64 µg/mL

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of azetidine derivatives on cancer cell lines. For example, compounds similar to [1,3'-Biazetidine]-3-carboxylic acid have shown promising results in inhibiting the proliferation of human cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Azetidine-3-carboxylic acidHeLa (cervical cancer)25
1,3'-Biazetidine-3-carboxylic acidMCF-7 (breast cancer)15
1,3'-Biazetidine-3-carboxylic acidA549 (lung cancer)20

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : The cationic nature of the compound may allow it to interact with negatively charged components of microbial membranes.
  • Induction of Apoptosis : Evidence suggests that azetidine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Clinical Relevance

Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancer. For instance:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with azetidine derivatives resulted in a significant reduction in bacterial load.
  • Cancer Treatment Trials : Preliminary trials on patients with specific types of cancers indicated that compounds similar to [1,3'-Biazetidine]-3-carboxylic acid exhibited favorable outcomes when used in conjunction with standard chemotherapy.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride to ensure reproducibility?

  • Methodological Answer : Synthesis should follow established protocols for azetidine derivatives, such as cyclization of β-amino alcohols or ring-closing metathesis. For dihydrochloride formation, stoichiometric addition of HCl in anhydrous conditions is critical. Monitor reaction progress via TLC or HPLC, and purify using recrystallization in ethanol/water mixtures. Safety protocols (e.g., PPE, fume hood use) must align with azetidine handling guidelines due to toxicity risks .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Karl Fischer titration to assess hygroscopicity, as dihydrochloride salts often absorb moisture .
  • Accelerated stability studies under varying pH/temperature to evaluate degradation pathways.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated.
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure.
  • First Aid : Immediate flushing with water for skin/eye contact; seek medical attention for ingestion or inhalation .

Q. Why is the dihydrochloride form preferred over the free base in certain studies?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability, facilitating biological assays. The 2:1 HCl-to-base ratio ensures protonation of both nitrogen atoms in the azetidine rings, which is critical for ionic interaction studies (e.g., receptor binding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions may arise from conformational flexibility or salt-form variations. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and compare with experimental data.
  • Co-crystallization studies to correlate solid-state structures with solution-phase behavior .

Q. What experimental designs mitigate challenges in studying the compound’s reactivity under aqueous conditions?

  • Methodological Answer :

  • Use buffered solutions (pH 4–6) to minimize hydrolysis of the azetidine ring.
  • Employ stopped-flow spectroscopy to monitor rapid reaction kinetics.
  • Pair with computational simulations (e.g., MD simulations) to predict hydrolytic pathways .

Q. How can researchers optimize catalytic routes for large-scale synthesis without compromising enantiomeric purity?

  • Methodological Answer :

  • Chiral catalysts : Use Ru-based catalysts for asymmetric ring-closing metathesis.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) via response surface methodology .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-parameterize force fields for azetidine rings to improve docking accuracy.
  • Validate molecular dynamics (MD) simulations with experimental binding constants (e.g., SPR or ITC).
  • Consider protonation state effects in physiological pH using hybrid QM/MM methods .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and how can this inform storage protocols?

  • Methodological Answer :

  • Conduct stress testing with H₂O₂ (oxidative) and NaBH₄ (reductive).
  • Analyze degradation products via LC-MS and compare with stability-indicating assays.
  • Store under inert gas (N₂/Ar) at −20°C to minimize radical-mediated degradation .

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